Cas no 88404-82-4 (Benzenamine, 2-[1-(methylsulfonyl)ethyl]-6-(trifluoromethyl)-)
![Benzenamine, 2-[1-(methylsulfonyl)ethyl]-6-(trifluoromethyl)- structure](https://www.kuujia.com/scimg/cas/88404-82-4x500.png)
88404-82-4 structure
Product name:Benzenamine, 2-[1-(methylsulfonyl)ethyl]-6-(trifluoromethyl)-
Benzenamine, 2-[1-(methylsulfonyl)ethyl]-6-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-[1-(methylsulfonyl)ethyl]-6-(trifluoromethyl)-
- 2-(1-methylsulfonylethyl)-6-(trifluoromethyl)aniline
- SCHEMBL11089708
- DTXSID30536640
- 2-[1-(Methanesulfonyl)ethyl]-6-(trifluoromethyl)aniline
- 88404-82-4
- 2-(1-methylsulfonylethyl)-6-trifluoromethyl aniline
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- Inchi: InChI=1S/C10H12F3NO2S/c1-6(17(2,15)16)7-4-3-5-8(9(7)14)10(11,12)13/h3-6H,14H2,1-2H3
- InChI Key: WDIJJUXZSFMMKC-UHFFFAOYSA-N
- SMILES: CC(C1=C(C(=CC=C1)C(F)(F)F)N)S(=O)(=O)C
Computed Properties
- Exact Mass: 267.05408429g/mol
- Monoisotopic Mass: 267.05408429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5Ų
- XLogP3: 1.7
Benzenamine, 2-[1-(methylsulfonyl)ethyl]-6-(trifluoromethyl)- Related Literature
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1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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